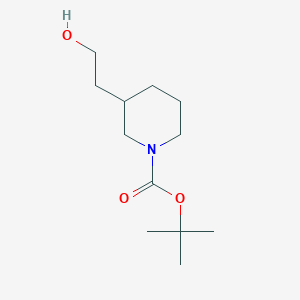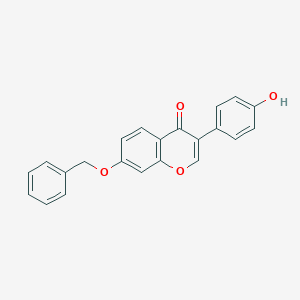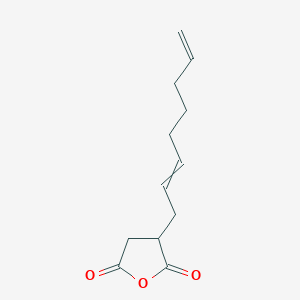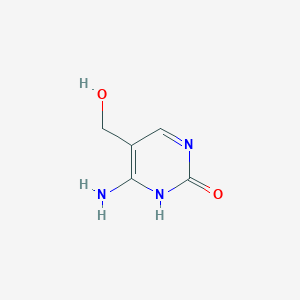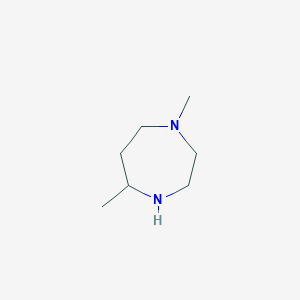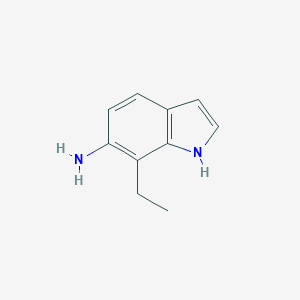
7-Ethyl-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1H-indol-6-amine is a chemical compound that belongs to the class of indoleamines. It is a potent agonist of serotonin receptors and has been extensively studied for its therapeutic potential.
Applications De Recherche Scientifique
7-Ethyl-1H-indol-6-amine has been extensively studied for its therapeutic potential. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 7-Ethyl-1H-indol-6-amine involves its interaction with serotonin receptors. It is a potent agonist of the 5-HT2A receptor and has been shown to activate this receptor with high affinity. It also has moderate affinity for the 5-HT2C receptor and has been shown to activate this receptor as well. The activation of these receptors leads to the modulation of various neurotransmitter systems, which in turn leads to the therapeutic effects of 7-Ethyl-1H-indol-6-amine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Ethyl-1H-indol-6-amine are diverse and depend on the specific receptor it interacts with. The activation of the 5-HT2A receptor leads to the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. This leads to the antidepressant, anxiolytic, and antipsychotic effects of 7-Ethyl-1H-indol-6-amine. The activation of the 5-HT2C receptor leads to the modulation of the serotonin system, which has been implicated in the treatment of obesity and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Ethyl-1H-indol-6-amine in lab experiments is its potency as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes. However, one limitation is that its effects are not specific to a single receptor, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 7-Ethyl-1H-indol-6-amine. One area that has received attention is the development of more selective agonists for specific serotonin receptors. This could lead to more targeted therapies for various disorders. Another area of research is the investigation of the role of 7-Ethyl-1H-indol-6-amine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the anti-inflammatory and anti-cancer properties of 7-Ethyl-1H-indol-6-amine warrant further investigation.
Propriétés
Numéro CAS |
145594-45-2 |
|---|---|
Nom du produit |
7-Ethyl-1H-indol-6-amine |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
7-ethyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2/c1-2-8-9(11)4-3-7-5-6-12-10(7)8/h3-6,12H,2,11H2,1H3 |
Clé InChI |
OVBWFPUAOIOIMJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1NC=C2)N |
SMILES canonique |
CCC1=C(C=CC2=C1NC=C2)N |
Synonymes |
1H-Indol-6-amine,7-ethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


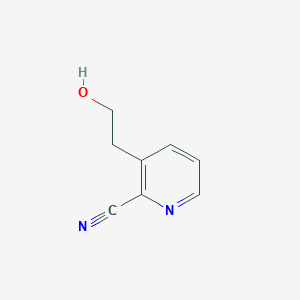



![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
